molecular formula C10H15NO B13098894 (R)-3-Amino-2-(m-tolyl)propan-1-ol

(R)-3-Amino-2-(m-tolyl)propan-1-ol

Cat. No.: B13098894
M. Wt: 165.23 g/mol
InChI Key: RFGSESSVOLYUNI-SNVBAGLBSA-N
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Description

®-3-Amino-2-(m-tolyl)propan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a tolyl group. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For instance, the reduction of 3-(m-tolyl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired product. Another method involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst .

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-2-(m-tolyl)propan-1-ol often involves the use of catalytic hydrogenation processes. These methods are preferred due to their efficiency and scalability. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-3-Amino-2-(m-tolyl)propan-1-ol can yield the corresponding ketone or aldehyde, while reduction can produce different chiral alcohols.

Scientific Research Applications

®-3-Amino-2-(m-tolyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism by which ®-3-Amino-2-(m-tolyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic reactions, the compound can act as a ligand, facilitating the formation of chiral centers in the products. The pathways involved often include the formation of intermediate complexes with transition metals, leading to the desired enantioselective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which make it a versatile intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields further highlight its significance.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-3-amino-2-(3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1

InChI Key

RFGSESSVOLYUNI-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CN)CO

Canonical SMILES

CC1=CC(=CC=C1)C(CN)CO

Origin of Product

United States

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